

# A Comprehensive Technical Guide to Bavtavirine (CAS Number: 1956373-71-9)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |  |  |
|----------------------|-------------|-----------|--|--|
| Compound Name:       | Bavtavirine |           |  |  |
| Cat. No.:            | B12384983   | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Bavtavirine**, also known as GS-5894, is a potent, investigational non-nucleoside reverse transcriptase inhibitor (NNRTI) with a chemical formula of C<sub>26</sub>H<sub>20</sub>N<sub>6</sub> and a molecular weight of 416.49 g/mol .[1][2] It is being developed by Gilead Sciences for the treatment of HIV-1 infection. Preclinical studies have demonstrated its significant antiviral activity against both wild-type and NNRTI-resistant strains of HIV-1. Its pharmacokinetic profile suggests the potential for a long-acting oral formulation, possibly for once-weekly dosing. This document provides an in-depth technical overview of **Bavtavirine**, summarizing its chemical properties, mechanism of action, preclinical data, and relevant experimental protocols.

# **Chemical and Physical Properties**

**Bavtavirine** is a quinazoline derivative with the IUPAC name 4-[(4-amino-8-{4-[(1E)-2-cyanoethen-1-yl]-2,6-dimethylphenyl}quinazolin-2-yl)amino]benzonitrile.[1] A summary of its key chemical identifiers and properties is presented in Table 1.



| Property          | Value                                                                                           | Reference |
|-------------------|-------------------------------------------------------------------------------------------------|-----------|
| CAS Number        | 1956373-71-9                                                                                    | [1]       |
| Synonym           | GS-5894                                                                                         | [3][4]    |
| Molecular Formula | C26H20N6                                                                                        | [1][2]    |
| Molecular Weight  | 416.49 g/mol                                                                                    | [1]       |
| IUPAC Name        | 4-[(4-amino-8-{4-[(1E)-2-cyanoethen-1-yl]-2,6-dimethylphenyl}quinazolin-2-yl)amino]benzonitrile | [1]       |
| SMILES            | Cc1cc(/C=C/C#N)cc(C)c1-<br>c2cccc3c2nc(Nc4ccc(cc4)C#N<br>)nc3N                                  | [2]       |
| InChI Key         | HKETUZQMIFPGNG-<br>SNAWJCMRSA-N                                                                 | [2]       |

## **Mechanism of Action**

**Bavtavirine** is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[4][5][6] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which compete with natural deoxynucleotides for incorporation into the growing viral DNA chain, NNRTIs bind to an allosteric, hydrophobic pocket located approximately 10 Å from the catalytic site of the HIV-1 reverse transcriptase (RT) enzyme.[7] This binding induces a conformational change in the enzyme, thereby inhibiting the polymerase activity and preventing the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.[7]

The following diagram illustrates the generalized signaling pathway of NNRTI-mediated inhibition of HIV-1 reverse transcription.





Click to download full resolution via product page

Figure 1: Mechanism of Action of Bavtavirine.

# Preclinical Data Antiviral Activity

Preclinical studies have demonstrated that **Bavtavirine** is a potent inhibitor of HIV-1 replication across various cell types.[5] Its efficacy against both wild-type and a panel of 32 NNRTI-resistant HIV-1 variants was found to be superior to other marketed NNRTIs.[5]

| Cell Type                              | HIV-1 Strain                               | EC50 (nM)                               | Selectivity<br>Index<br>(CC50/EC50) | Reference |
|----------------------------------------|--------------------------------------------|-----------------------------------------|-------------------------------------|-----------|
| MT-4 T-cell line                       | Wild-type (IIIB)                           | 1.5 - 4.2                               | 5,152 to >66,000                    | [5]       |
| Primary Human<br>CD4+ T<br>lymphocytes | Wild-type                                  | 1.5 - 4.2                               | 5,152 to >66,000                    | [5]       |
| Monocyte-<br>derived<br>Macrophages    | Wild-type                                  | 1.5 - 4.2                               | 5,152 to >66,000                    | [5]       |
| Various                                | Panel of 32<br>NNRTI-resistant<br>variants | Superior to other<br>marketed<br>NNRTIs | Not specified                       | [5]       |



### **Resistance Profile**

In dose-escalating resistance selection studies, an HIV-1 triple RT variant (I125V+E138K+P236T) emerged, which showed cross-resistance to efavirenz (EFV) and rilpivirine (RPV).[5]

## **Pharmacokinetics**

Preclinical pharmacokinetic studies have been conducted in rats and dogs. **Bavtavirine** is highly bound to plasma proteins across species.[5] The predicted human clearance, uncorrected for plasma binding, is 0.17 L/h/kg.[5] These properties, combined with its metabolic stability, support the potential for once-weekly oral dosing.[4][5]

| Species | Oral Bioavailability<br>(%) | Mean Residence<br>Time (hours) | Reference |
|---------|-----------------------------|--------------------------------|-----------|
| Rat     | 34                          | 2.9                            | [5]       |
| Dog     | 31                          | 23                             | [5]       |

# **Clinical Development**

**Bavtavirine** (GS-5894) has been evaluated in a Phase 1 clinical trial.[3] This open-label master protocol study has recently been completed, and the results are pending.[3] The trial aimed to assess the safety, tolerability, and pharmacokinetics of this novel antiretroviral.[8]

# Experimental Protocols HIV-1 Reverse Transcriptase Inhibition Assay

The following is a generalized protocol for assessing the in vitro inhibitory activity of **Bavtavirine** against HIV-1 RT, based on commercially available kits and common laboratory practices.





Click to download full resolution via product page

Figure 2: Workflow for an HIV-1 Reverse Transcriptase Inhibition Assay.



#### Materials:

- Recombinant HIV-1 Reverse Transcriptase
- **Bavtavirine** (or other test compound)
- Microplates (e.g., 96-well)
- Reaction Buffer (containing Tris-HCl, KCl, MgCl<sub>2</sub>, DTT)
- Template/Primer (e.g., poly(A) oligo(dT))
- Labeled deoxynucleotides (e.g., biotin-dUTP, digoxigenin-dUTP)
- Streptavidin-coated microplates
- Enzyme-linked antibody (e.g., anti-digoxigenin-peroxidase)
- Substrate for detection (e.g., TMB for peroxidase)
- · Stop solution
- Plate reader

### Procedure:

- Compound Preparation: Prepare a series of dilutions of **Bavtavirine** in an appropriate solvent (e.g., DMSO) and then in reaction buffer.
- Reaction Setup: In a microplate, add the diluted **Bavtavirine**, a fixed amount of recombinant HIV-1 RT, and the reaction mixture containing the template/primer and labeled dNTPs.
   Include positive (no inhibitor) and negative (no RT) controls.
- Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow for DNA synthesis.
- Detection:
  - Stop the reaction.



- Transfer the reaction products to a streptavidin-coated plate to capture the newly synthesized biotin-labeled DNA.
- Wash the plate to remove unincorporated nucleotides.
- Add an enzyme-conjugated antibody that recognizes the other label on the dNTPs (e.g., digoxigenin).
- Wash the plate again.
- Add the appropriate substrate and measure the resulting signal using a plate reader.
- Data Analysis: Calculate the percentage of RT inhibition for each concentration of Bavtavirine relative to the positive control. Determine the IC<sub>50</sub> value by fitting the doseresponse data to a suitable equation using non-linear regression analysis.

## Conclusion

**Bavtavirine** is a promising NNRTI with potent in vitro activity against a broad range of HIV-1 variants, including those resistant to currently available NNRTIs. Its preclinical pharmacokinetic profile suggests the potential for a convenient once-weekly oral dosing regimen, which could improve patient adherence and treatment outcomes. The pending results from the completed Phase 1 clinical trial will be crucial in determining the future developmental path of this compound. Further research is warranted to fully elucidate its clinical efficacy, safety, and resistance profile in humans.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. youtube.com [youtube.com]
- 2. Efficacy and safety of B/F/TAF in treatment-naïve and virologically suppressed people with HIV ≥ 50 years of age: integrated analysis from six phase 3 clinical trials - PubMed



[pubmed.ncbi.nlm.nih.gov]

- 3. treatmentactiongroup.org [treatmentactiongroup.org]
- 4. CROI 2024: Pipeline ART new drugs and formulations | HIV i-Base [i-base.info]
- 5. Preclinical Characterization of GS-5894, a Potent NNRTI With Once Weekly Oral Dosing Potential [natap.org]
- 6. gilead.com [gilead.com]
- 7. Efficacy and safety of B/F/TAF in treatment-naïve and virologically suppressed people with HIV ≥ 50 years of age: integrated analysis from six phase 3 clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Antiretroviral Therapy for HIV · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Bavtavirine (CAS Number: 1956373-71-9)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12384983#bavtavirine-cas-number-1956373-71-9]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





